molecular formula C24H36F2O B1507088 Benzene, 2,3-difluoro-1-propoxy-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]- CAS No. 473257-14-6

Benzene, 2,3-difluoro-1-propoxy-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]-

Cat. No.: B1507088
CAS No.: 473257-14-6
M. Wt: 378.5 g/mol
InChI Key: WGONOKAJJBMHGL-UHFFFAOYSA-N
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Description

Benzene, 2,3-difluoro-1-propoxy-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]- is a complex organic compound that falls within the category of substituted benzenes. Its intricate structure, which includes fluorine, propoxy, and bicyclohexyl groups, makes it a compound of interest in various scientific domains, particularly in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 2,3-difluoro-1-propoxy-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]- typically involves multiple steps, starting from simple organic molecules and proceeding through a series of substitution, addition, and condensation reactions. Common starting materials include benzene derivatives, fluorine sources (such as hydrogen fluoride or fluorine gas), and propoxy groups. The reaction conditions often require controlled environments with specific temperatures and catalysts to ensure selective reactions.

Industrial Production Methods

On an industrial scale, the production of this compound might involve more streamlined processes, utilizing continuous flow reactors and optimized catalytic systems to achieve high yields and purity. The integration of automation and real-time monitoring helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or carboxylic acids.

  • Reduction: : Reduction processes, using agents like lithium aluminum hydride, can convert certain functional groups into more reduced forms, such as converting ketones to alcohols.

  • Substitution: : This compound readily participates in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of activating groups like the propoxy and bicyclohexyl groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in an aqueous medium.

  • Reduction: : Lithium aluminum hydride in anhydrous ether.

  • Substitution: : Ferric chloride as a catalyst for chlorination reactions.

Major Products

  • Oxidation: : Formation of fluoroquinones.

  • Reduction: : Alcohol derivatives.

  • Substitution: : Formation of fluoroalkylbenzenes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique substituents make it a valuable intermediate in designing molecules with specific electronic and steric properties.

Biology

In biological research, this compound is investigated for its potential interactions with biological macromolecules. Its unique structure allows for the study of fluorinated compounds in biochemical pathways and drug design.

Medicine

Medically, it is explored for its potential as a pharmacophore in drug discovery. The presence of fluorine atoms enhances its bioavailability and metabolic stability, making it a candidate for developing new therapeutic agents.

Industry

In the industry, especially in materials science, it is used in the development of high-performance materials. Its structural rigidity and functional groups contribute to the mechanical and thermal properties of polymers and composites.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets, primarily through its aromatic and fluorinated groups. The propoxy and bicyclohexyl moieties contribute to its binding affinity and specificity. The exact mechanisms can vary based on the application, but typically involve hydrogen bonding, π-π stacking, and van der Waals interactions.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1,2-difluoro-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]-

  • Benzene, 2,3-difluoro-1-ethoxy-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]-

  • Benzene, 2,3-difluoro-1-propoxy-4-[(cis,cis)-4'-propyl[1,1'-bicyclohexyl]-4-yl]-

Uniqueness

What sets Benzene, 2,3-difluoro-1-propoxy-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]- apart is its combination of fluorine atoms and the specific stereochemistry of the bicyclohexyl group. This unique arrangement leads to distinct electronic properties and reactivity patterns compared to its similar counterparts.

That's the lowdown on this rather intricate and interesting compound! Want to dive deeper into any particular section?

Properties

IUPAC Name

2,3-difluoro-1-propoxy-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36F2O/c1-3-5-17-6-8-18(9-7-17)19-10-12-20(13-11-19)21-14-15-22(27-16-4-2)24(26)23(21)25/h14-15,17-20H,3-13,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGONOKAJJBMHGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2CCC(CC2)C3=C(C(=C(C=C3)OCCC)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501019362, DTXSID101162070
Record name 2,3-difluoro-1-propoxy-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)-Benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501019362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Difluoro-1-propoxy-4-(4′-propyl[1,1′-bicyclohexyl]-4-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101162070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178892-67-5, 473257-14-6
Record name 2,3-Difluoro-1-propoxy-4-(4′-propyl[1,1′-bicyclohexyl]-4-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1178892-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-difluoro-1-propoxy-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)-Benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501019362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Difluoro-1-propoxy-4-(4′-propyl[1,1′-bicyclohexyl]-4-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101162070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Difluor-1-propoxy-4-[trans-4-(trans-4-propylcyclohexyl)- cyclohexyl]-benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.590
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Benzene, 2,3-difluoro-1-propoxy-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]-
Benzene, 2,3-difluoro-1-propoxy-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]-
Reactant of Route 3
Benzene, 2,3-difluoro-1-propoxy-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]-
Benzene, 2,3-difluoro-1-propoxy-4-[4-(trans-4-propylcyclohexyl)-1-cyclohexen-1-yl]-
Benzene, 2,3-difluoro-1-propoxy-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]-
Benzene, 2,3-difluoro-1-propoxy-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]-
Reactant of Route 6
Benzene, 2,3-difluoro-1-propoxy-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]-

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